molecular formula C11H13N3O4S B4888588 3-(diethylamino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione

3-(diethylamino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione

Cat. No.: B4888588
M. Wt: 283.31 g/mol
InChI Key: YPTHWVGBJQUCBJ-UHFFFAOYSA-N
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Description

3-(diethylamino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a diethylamino group and a nitro group attached to a benzisothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylamino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps. One common method includes the nitration of 1,2-benzisothiazole followed by the introduction of the diethylamino group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

3-(diethylamino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The diethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized benzisothiazole compounds.

Scientific Research Applications

3-(diethylamino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(diethylamino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethylamino group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(diethylamino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione: shares similarities with other benzisothiazole derivatives, such as:

Uniqueness

The presence of both the diethylamino and nitro groups in this compound imparts unique chemical and biological properties

Properties

IUPAC Name

N,N-diethyl-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-3-13(4-2)11-9-6-5-8(14(15)16)7-10(9)19(17,18)12-11/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTHWVGBJQUCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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